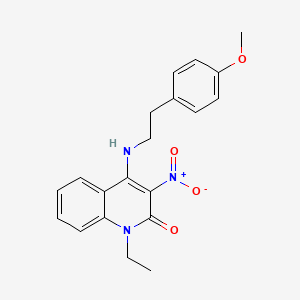

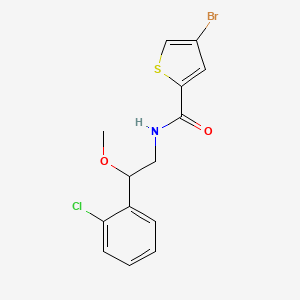

1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has a nitro group, an ethyl group, and an amino group attached to it. The compound is also known as ethyl-4-[(4-methoxyphenethyl)amino]-3-nitroquinoline-2-carboxylate or ETH-LAD.

科学的研究の応用

Fluorescence Properties and Molecular Probes

Research has explored the fluorescence properties of certain nitrophenyl-substituted quinolones, revealing their potential as molecular fluorescent probes. These compounds, including variants of the structure similar to 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one, have been studied for their ability to bind to biomolecules, making them useful in the field of biochemistry for tagging and tracking biological processes. The inclusion of various alkyl moieties and ethylenoxy units as spacers allows for optimal attachment of the fluorescent label to target molecules, providing a versatile tool for research in molecular biology and biochemistry (Motyka et al., 2011).

Cytotoxic Activity and Cancer Research

A study on the synthesis and biological evaluation of quinolone derivatives, including those structurally related to this compound, has shown promising cytotoxic activity against various cancer cell lines. These findings suggest potential applications in the development of new chemotherapeutic agents. The cytotoxicity, coupled with the study of fluorescence properties, allows for a dual approach in cancer research, targeting tumor cells while also providing a means of visualization (Kadrić et al., 2014).

Synthesis of Proton Sponges

Further chemical research has led to the development of new quinoline derivatives as proton sponges. These compounds, through specific synthetic pathways involving methoxy and nitro groups, exhibit unique properties that make them useful in the study of chemical interactions and proton transfer reactions. The creation of these proton sponges opens up new avenues for research in organic chemistry and materials science, providing insights into the behavior of molecules under various conditions (Dyablo et al., 2015).

Molecular Docking and Biological Potentials

Research into the synthesis and biological evaluation of new quinazoline and quinazoline-4-one derivatives reveals the potential for these compounds in medicinal chemistry. Studies have shown that these molecules exhibit antioxidant, antiulcer, and anti-inflammatory activities, highlighting their therapeutic potential. Molecular docking studies further support their relevance by demonstrating the compounds' ability to interact with biological targets, suggesting a promising foundation for the development of new pharmaceuticals (Borik et al., 2021).

特性

IUPAC Name |

1-ethyl-4-[2-(4-methoxyphenyl)ethylamino]-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-3-22-17-7-5-4-6-16(17)18(19(20(22)24)23(25)26)21-13-12-14-8-10-15(27-2)11-9-14/h4-11,21H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZGQYFYRTWFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)

![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)